2-Picenecarboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Picenecarboxylic acid typically involves the extraction from natural sources such as Tripterygium hypoglaucum and Tripterygium wilfordii. The extraction process includes solvent extraction followed by chromatographic purification to isolate the compound .
Industrial Production Methods: Industrial production of this compound is not well-documented, but it generally follows similar extraction and purification techniques used in laboratory settings. The scalability of these methods depends on the availability of the natural sources and the efficiency of the extraction process.
Chemical Reactions Analysis
Types of Reactions: 2-Picenecarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
2-Picenecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used in compound screening libraries and metabolomics studies.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It finds applications in the development of nutraceuticals and natural products.
Mechanism of Action
The mechanism of action of 2-Picenecarboxylic acid involves its interaction with specific molecular targets and pathways. As a triterpenoid, it may exert its effects by modulating signaling pathways and interacting with enzymes involved in metabolic processes. detailed studies on its exact mechanism are still limited.
Comparison with Similar Compounds
2-Picenecarboxylic acid is unique due to its specific structure and biological activities. Similar compounds include:
- 6-Oxo-23-norpristimerol
- Wilforol A
- Triptotin F
- Populninic acid
- Pristimerin
- Celastrol
- Demethylzeylasteral
- Zeylasteral
- Zeylasterone
- Blepharotriol
- Triptocalline A
These compounds share structural similarities but differ in their functional groups and specific biological activities.
Properties
Molecular Formula |
C28H36O5 |
---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
(2R,4aS,6aR,6aS,14aS,14bR)-10,11-dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid |
InChI |
InChI=1S/C28H36O5/c1-24-6-7-25(2,23(32)33)15-22(24)28(5)11-9-26(3)17-13-20(31)19(30)12-16(17)18(29)14-21(26)27(28,4)10-8-24/h12-14,22,30-31H,6-11,15H2,1-5H3,(H,32,33)/t22-,24-,25-,26+,27-,28+/m1/s1 |
InChI Key |
MEUCDRGPRSOAHE-BRUCSKOJSA-N |
Isomeric SMILES |
C[C@]12CC[C@@](C[C@H]1[C@@]3(CC[C@]4(C5=CC(=C(C=C5C(=O)C=C4[C@]3(CC2)C)O)O)C)C)(C)C(=O)O |
Canonical SMILES |
CC12CCC(CC1C3(CCC4(C5=CC(=C(C=C5C(=O)C=C4C3(CC2)C)O)O)C)C)(C)C(=O)O |
Origin of Product |
United States |
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